

An In-depth Technical Guide to the Immunomodulatory Properties of OP-145

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Compound of Interest

Compound Name: OP-145

Cat. No.: B15566390

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Executive Summary

OP-145, also known as P60.4Ac, is a synthetic, 24-amino acid antimicrobial peptide (AMP) derived from the human cathelicidin LL-37. While its primary function is direct bactericidal activity through membrane disruption, **OP-145** possesses significant immunomodulatory properties characterized by a potent anti-inflammatory mechanism. The core of this immunomodulatory activity lies in its ability to bind and neutralize key pathogen-associated molecular patterns (PAMPs), thereby preventing the activation of host immune cells and suppressing the subsequent inflammatory cascade. This guide provides a detailed examination of the mechanisms, quantitative data, and experimental protocols related to the immunomodulatory functions of **OP-145**.

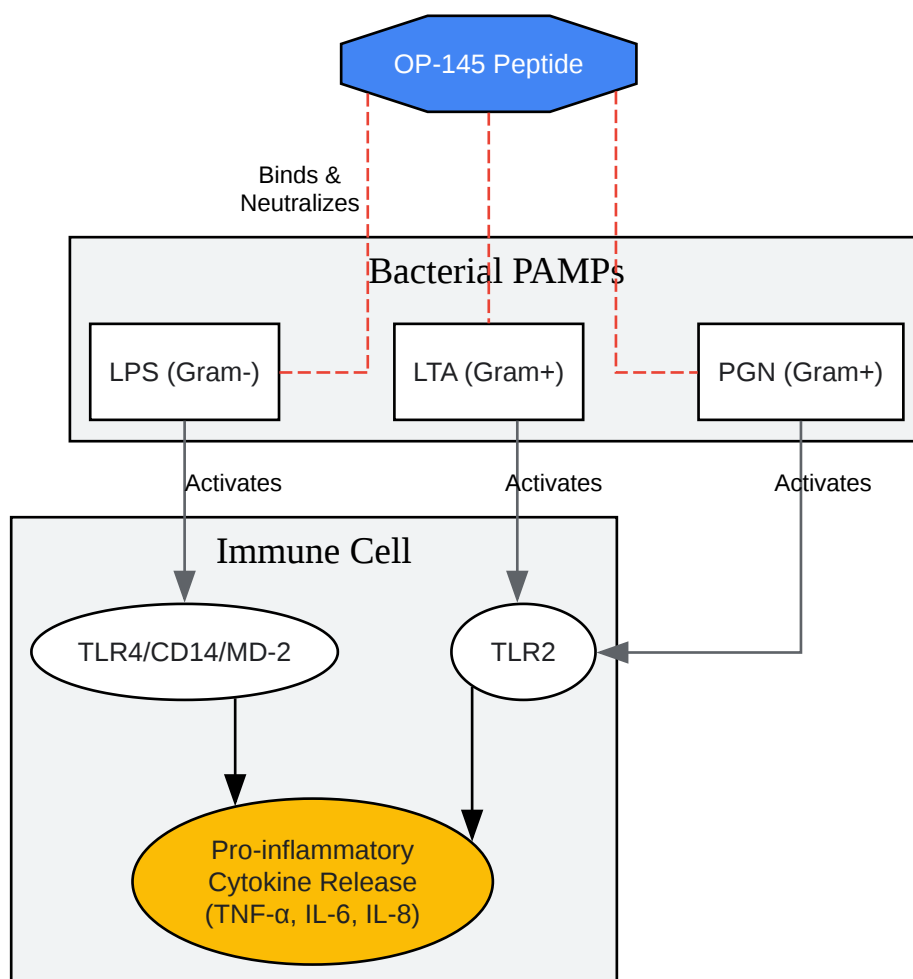
Core Immunomodulatory Mechanism: PAMP Neutralization

Unlike its parent peptide LL-37, which can have both pro- and anti-inflammatory effects, **OP-145** was synthetically optimized to minimize the pro-inflammatory response while retaining potent antimicrobial and neutralizing capabilities[1]. The primary immunomodulatory mechanism of **OP-145** is the direct sequestration of bacterial inflammatory triggers before they can interact with host immune receptors.

2.1 Neutralization of Gram-Negative Endotoxin (LPS) **OP-145** has the capacity to bind to Lipopolysaccharide (LPS), the major endotoxin component of Gram-negative bacteria[1][2]. By binding to LPS, **OP-145** sterically hinders the interaction of LPS with the host receptor complex, which consists of CD14, MD-2, and Toll-like Receptor 4 (TLR4). This interception is the critical step that prevents the initiation of the downstream inflammatory signaling cascade responsible for the release of potent pro-inflammatory cytokines like TNF- α and IL-6.

2.2 Neutralization of Gram-Positive Inflammatory Molecules The peptide's activity extends to components of Gram-positive bacteria. **OP-145** has been shown to effectively bind to Lipoteichoic Acid (LTA) and Peptidoglycan (PGN), two major inflammatory molecules in the cell walls of bacteria such as *Staphylococcus aureus*[3][4]. This binding prevents LTA and PGN from engaging with their primary host receptor, Toll-like Receptor 2 (TLR2), thereby averting a TLR2-mediated inflammatory response.

The following diagram illustrates this core mechanism of PAMP sequestration.



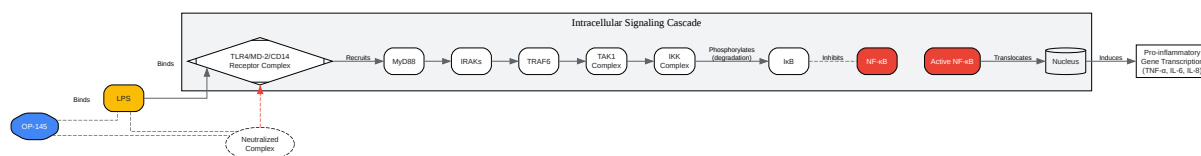
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Figure 1: PAMP Neutralization by **OP-145**.

Signaling Pathway Modulation

By neutralizing PAMPs, **OP-145** effectively inhibits the activation of TLR-mediated intracellular signaling pathways. The most well-characterized of these is the TLR4 pathway. In the absence of **OP-145**, LPS binding to the TLR4 complex triggers the recruitment of adaptor proteins, primarily MyD88, leading to a kinase cascade that culminates in the activation of the transcription factor NF- κ B. Activated NF- κ B then translocates to the nucleus to induce the transcription of numerous pro-inflammatory genes. **OP-145's** intervention occurs at the very beginning of this cascade.

The diagram below details the MyD88-dependent TLR4 signaling pathway and highlights the inhibitory action of **OP-145**.



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Figure 2: Inhibition of TLR4 Signaling by **OP-145**.

Quantitative Data on Cytokine Modulation

Direct evidence for the immunomodulatory effect of **OP-145** comes from studies measuring cytokine output from human immune cells. The primary publicly available data focuses on the

chemokine Interleukin-8 (IL-8), a potent neutrophil chemoattractant.

4.1 Effect on IL-8 Production In a whole blood assay, cells were stimulated with UV-inactivated *S. aureus* to mimic a bacterial challenge. The addition of **OP-145** demonstrated a dose-dependent effect on the production of IL-8. While the precise mechanism was not elucidated, it is likely due to the neutralization of LTA and PGN on the bacterial surface, preventing TLR2 activation.

Table 1: Effect of **OP-145** on *S. aureus*-Induced IL-8 Production (Note: Data are estimated from Figure 3D of Malanovic et al., Biochim Biophys Acta, 2015. Values represent mean IL-8 levels.)

OP-145 Concentration (μM)	Stimulus	Estimated IL-8 Production (ng/mL)
0	UV-inactivated <i>S. aureus</i> (2.5x10 ⁶ CFU/mL)	~10.0
0.2	UV-inactivated <i>S. aureus</i> (2.5x10 ⁶ CFU/mL)	~9.5
0.4	UV-inactivated <i>S. aureus</i> (2.5x10 ⁶ CFU/mL)	~8.0
0.8	UV-inactivated <i>S. aureus</i> (2.5x10 ⁶ CFU/mL)	~6.0
1.6	UV-inactivated <i>S. aureus</i> (2.5x10 ⁶ CFU/mL)	~3.5
3.2	UV-inactivated <i>S. aureus</i> (2.5x10 ⁶ CFU/mL)	~1.0

4.2 Data on Other Cytokines (TNF-α, IL-6, IL-10) A review of the published literature did not yield specific quantitative data on the effect of **OP-145** on the production of other key pro-inflammatory cytokines such as TNF-α and IL-6, or anti-inflammatory cytokines like IL-10. This represents a significant knowledge gap and an area for future investigation to fully characterize the immunomodulatory profile of **OP-145**.

Experimental Protocols

5.1 Protocol: Whole Blood Cytokine Release Assay This protocol outlines a representative method for assessing the effect of **OP-145** on PAMP-induced cytokine production in a physiologically relevant matrix.

Objective: To measure the effect of **OP-145** on cytokine (e.g., IL-8, TNF- α) production in human whole blood stimulated with a bacterial PAMP.

Materials:

- Heparinized venous blood from healthy donors.
- **OP-145** peptide stock solution (sterile, endotoxin-free).
- Stimulus:
 - LPS from *E. coli* (for TLR4 stimulation).
 - LTA from *S. aureus* (for TLR2 stimulation).
 - UV-inactivated *S. aureus* suspension.
- RPMI 1640 medium.
- 96-well sterile culture plates.
- ELISA kits for the cytokine of interest (e.g., Human IL-8 DuoSet, R&D Systems).
- Plate reader.

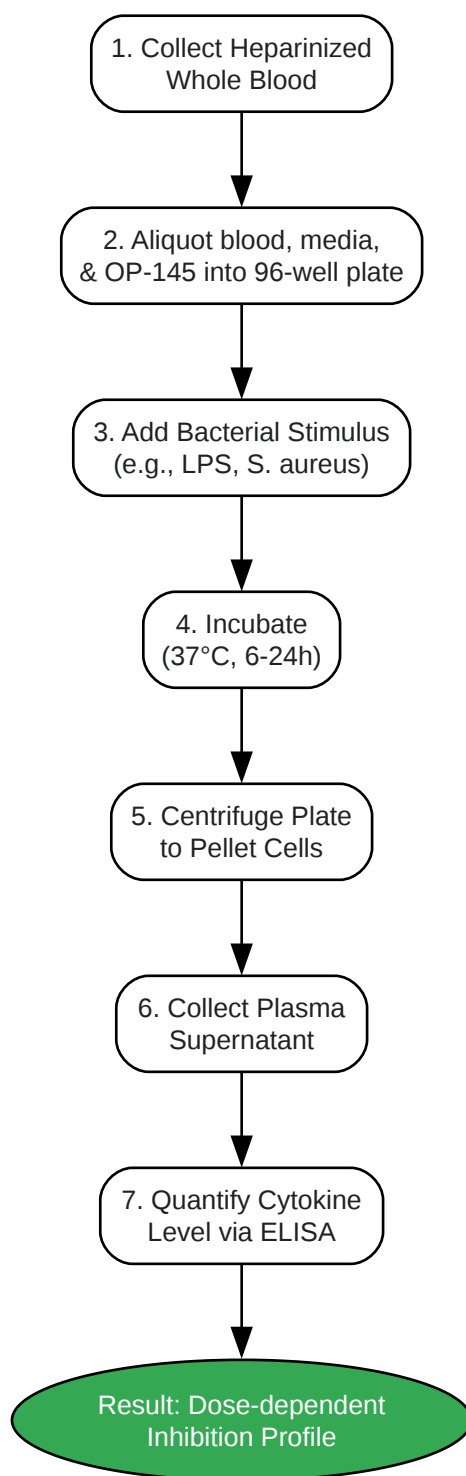
Methodology:

- **Blood Collection:** Collect fresh human blood into tubes containing sodium heparin anticoagulant. Use within 2 hours of collection.
- **Assay Setup:** In a 96-well plate, combine RPMI 1640 medium, whole blood (e.g., at a 1:1 or 1:4 dilution), and varying concentrations of **OP-145** (e.g., 0.1 to 10 μ M). Include a "no

peptide" control.

- **Stimulation:** Add the bacterial stimulus (e.g., LPS at 10 ng/mL or inactivated *S. aureus* at 2.5×10^6 CFU/mL) to the appropriate wells. Include unstimulated (vehicle only) and stimulus-only controls.
- **Incubation:** Incubate the plate at 37°C in a 5% CO₂ humidified incubator for a predetermined time (e.g., 6 hours for TNF- α , 18-24 hours for IL-8).
- **Sample Collection:** After incubation, centrifuge the plate to pellet the blood cells.
- **Supernatant Analysis:** Carefully collect the plasma supernatant and store at -80°C until analysis.
- **Quantification:** Measure the concentration of the target cytokine in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

The workflow for this assay is visualized below.



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Figure 3: Workflow for Whole Blood Cytokine Assay.

5.2 Protocol: LTA Binding Assay (Fluorescence Displacement) This assay determines the ability of **OP-145** to bind to LTA by measuring the displacement of a fluorescent probe.

Objective: To quantify the binding affinity of **OP-145** for *S. aureus* LTA.

Materials:

- *S. aureus* LTA.
- BODIPY-cadaverine (fluorescent probe).
- **OP-145** peptide.
- HEPES buffer.
- Fluorometer.

Methodology:

- A solution of LTA is incubated with BODIPY-cadaverine, which binds to the LTA and whose fluorescence is quenched upon binding.
- The baseline fluorescence of the LTA-probe complex is measured.
- Increasing concentrations of **OP-145** are titrated into the solution.
- As **OP-145** binds to LTA, it displaces the BODIPY-cadaverine probe.
- The release of the probe into the buffer results in de-quenching and an increase in fluorescence intensity, which is measured by the fluorometer.
- The percentage of displacement is calculated relative to the maximum fluorescence, providing a measure of **OP-145**'s binding activity.

Conclusion and Future Directions

The immunomodulatory properties of **OP-145** are primarily anti-inflammatory, driven by its high affinity for bacterial PAMPs such as LPS, LTA, and PGN. By acting as a molecular sponge, **OP-145** prevents these molecules from triggering TLR-mediated signaling, thereby suppressing the release of pro-inflammatory cytokines like IL-8. This mechanism makes **OP-145** a compelling

candidate for topical therapies where both antimicrobial action and dampening of excessive inflammation are desired, such as in chronic infections of the ear or skin.

Key areas for future research include:

- **Broad Cytokine Profiling:** A comprehensive analysis of **OP-145**'s effect on a wider array of pro- and anti-inflammatory cytokines (TNF- α , IL-6, IL-1 β , IL-10, etc.) is needed.
- **Receptor Interaction Studies:** While the parent peptide LL-37 is known to interact with receptors like FPRL1 to induce chemotaxis, it is unknown if **OP-145** retains this function. Investigating direct interactions with host cell receptors would provide a more complete understanding of its immunomodulatory profile.
- **In Vivo Confirmation:** Further in vivo studies are required to confirm that the PAMP neutralization observed in vitro translates to a clinically significant anti-inflammatory effect in relevant infection models.

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